n,n-Dimethyl-3-(piperidin-3-yloxy)aniline
Description
N,N-Dimethyl-3-(piperidin-3-yloxy)aniline is a tertiary aniline derivative featuring a dimethylamino group (-N(CH₃)₂) at the para position and a piperidin-3-yloxy substituent (-O-piperidin-3-yl) at the meta position of the benzene ring. This compound (CAS: 1251122-52-7) has a molecular weight of 220.32 g/mol and is reported to have a purity of 98% .
Properties
Molecular Formula |
C13H20N2O |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
N,N-dimethyl-3-piperidin-3-yloxyaniline |
InChI |
InChI=1S/C13H20N2O/c1-15(2)11-5-3-6-12(9-11)16-13-7-4-8-14-10-13/h3,5-6,9,13-14H,4,7-8,10H2,1-2H3 |
InChI Key |
LOARYYIPEOCYIO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=CC=C1)OC2CCCNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n,n-Dimethyl-3-(piperidin-3-yloxy)aniline typically involves the reaction of 3-hydroxyaniline with piperidine under specific conditions. The process generally includes:
Formation of the Ether Linkage: The hydroxyl group of 3-hydroxyaniline reacts with piperidine in the presence of a suitable base, such as sodium hydride, to form the ether linkage.
Dimethylation: The resulting intermediate is then subjected to dimethylation using reagents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
n,n-Dimethyl-3-(piperidin-3-yloxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any nitro groups to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens like chlorine or bromine for halogenation.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
n,n-Dimethyl-3-(piperidin-3-yloxy)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n,n-Dimethyl-3-(piperidin-3-yloxy)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogous Compounds
Key Observations :
- Electron Effects : The piperidinyloxy group is electron-donating via oxygen’s lone pairs, contrasting with the electron-withdrawing -CF₃ group in N,N-Dimethyl-3-(trifluoromethyl)aniline. This difference significantly impacts reactivity; for example, the -CF₃ group directs Pd-catalyzed C–H olefination to the para position .
Reactivity in Catalytic Reactions
Table 2: Reactivity in Pd-Catalyzed C–H Olefination
Insights :
- The -CF₃ group in N,N-Dimethyl-3-(trifluoromethyl)aniline increases electrophilicity at the para position, favoring Pd-mediated olefination . In contrast, the piperidinyloxy group’s electron-donating nature may reduce para-selectivity.
Physicochemical Properties
Table 3: Analytical Data from Heterocycles Study
| Compound | Calculated Mass (M⁻¹) | GC Retention Time (min) |
|---|---|---|
| N,N-Dimethyl-3-(phenylthio)aniline | 228.0645 | 14.67 |
| N,N-Dimethyl-3-(p-tolylthio)aniline | 242.0778 | 21.96 |
| This compound | Not reported | Not reported |
Key Points :
- Thioether-substituted analogs exhibit longer GC retention times due to increased hydrophobicity. The piperidinyloxy analog’s retention behavior is unreported but likely influenced by its mixed polarity (polar oxygen vs. nonpolar piperidine).
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